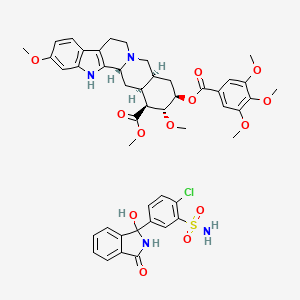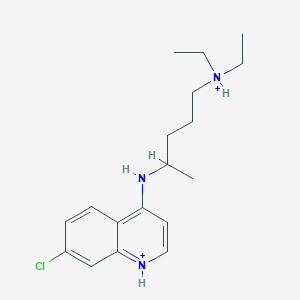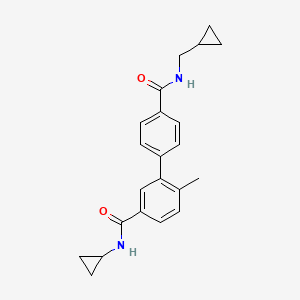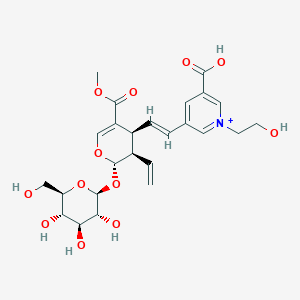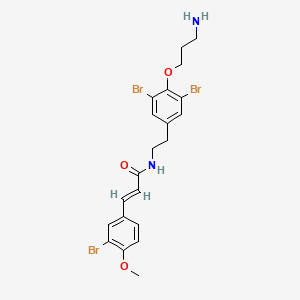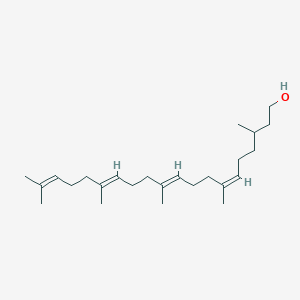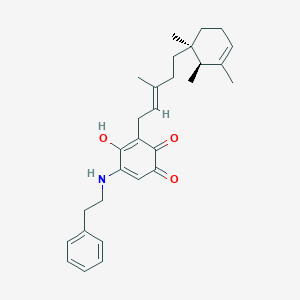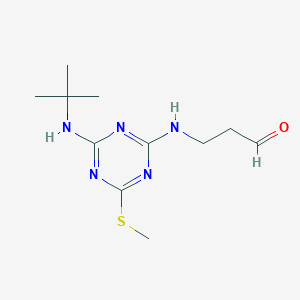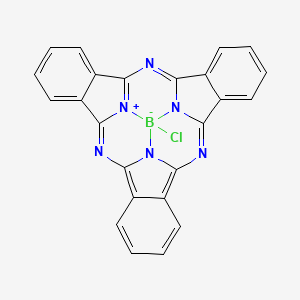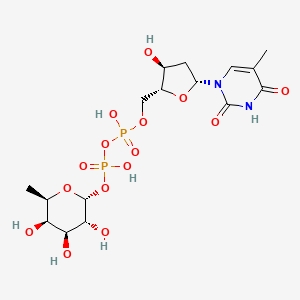
dTDP-D-fucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-alpha-D-fucose is a dTDP-D-fucose in which the anomeric centre of the fucose fragment has alpha-configuration. It derives from an alpha-D-fucose. It is a conjugate acid of a dTDP-alpha-D-fucose(2-).
Applications De Recherche Scientifique
Biosynthesis Pathways in Bacteria and Plants : dTDP-D-fucose is a key component in the biosynthesis of polysaccharides in both bacterial and plant cells. It acts as an activated nucleotide sugar form and plays a critical role in the construction of structural polysaccharides in certain bacteria (Yoshida et al., 1999), (Zayni et al., 2007).
Enzymatic Studies : The enzymes involved in the synthesis of dTDP-D-fucose have been a subject of extensive study. For example, the characterization of specific reductases and enzymes responsible for converting intermediate compounds into dTDP-D-fucose has provided insights into the metabolic pathways in microorganisms (Wang et al., 2008), (Pföstl et al., 2008).
Applications in Glycoscience and Antibiotic Production : dTDP-D-fucose is instrumental in glycosylation engineering, which is significant in the development of new bioactive compounds, including antibiotics. Its role in the transfer of glycosyl groups is essential for the activity of various antibiotics (Rupprath et al., 2005).
Synthesis and Availability : Research has been conducted to enhance the availability of dTDP-D-fucose for biochemical studies. Methods such as enzymatic synthesis and chemical approaches have been developed to produce dTDP-activated sugars, including dTDP-D-fucose, to facilitate research in this area (Wei et al., 2023), (Elling et al., 2005).
Structural and Functional Studies : Structural studies of enzymes involved in the biosynthesis of dTDP-D-fucose have provided insights into their mechanisms. These studies include X-ray crystallography and functional characterization, contributing to a deeper understanding of the biosynthetic pathways (Davis et al., 2007), (Thoden et al., 2009).
Propriétés
Nom du produit |
dTDP-D-fucose |
|---|---|
Formule moléculaire |
C16H26N2O15P2 |
Poids moléculaire |
548.33 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clé InChI |
ZOSQFDVXNQFKBY-FQLHZTMTSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Synonymes |
dTDP-fucose thymidine diphosphate fucose thymidine diphosphate-D-fucose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



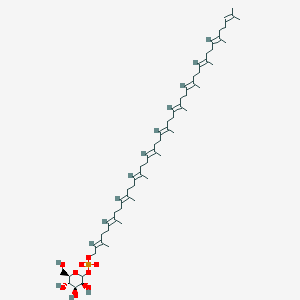
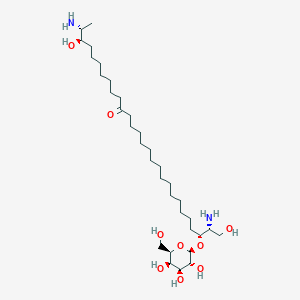
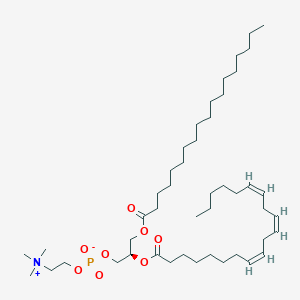
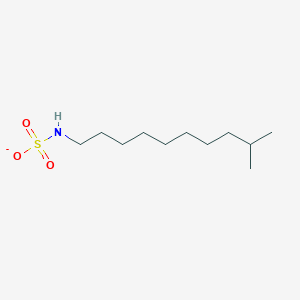
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
